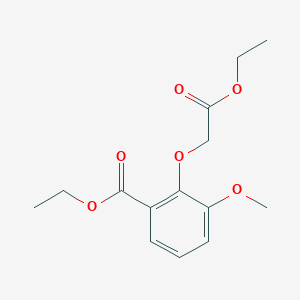![molecular formula C12H14N4O2 B14525839 5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 62348-50-9](/img/structure/B14525839.png)
5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This method ensures the formation of the desired pyrimidine ring structure with the appropriate substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain high temperatures and efficient mixing. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like m-chloroperbenzoic acid in dichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of reduced amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Pharmaceuticals: Used in the development of antiviral, anticancer, and antimicrobial agents.
Materials Science: Employed in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have similar bicyclic structures and exhibit comparable biological activities.
Triazole-Pyrimidine Hybrids: These hybrids also show neuroprotective and anti-inflammatory properties.
Uniqueness
5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
CAS No. |
62348-50-9 |
|---|---|
Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
5-amino-3-methyl-6-(N-methylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N4O2/c1-15(8-6-4-3-5-7-8)10-9(13)11(17)16(2)12(18)14-10/h3-7H,13H2,1-2H3,(H,14,18) |
InChI Key |
SSHNNLGQTRDXQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N(C)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


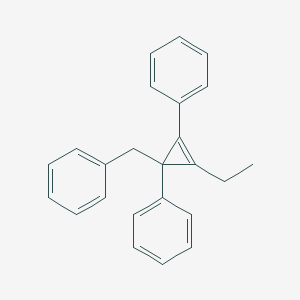
![Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride](/img/structure/B14525763.png)
![3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile](/img/structure/B14525769.png)
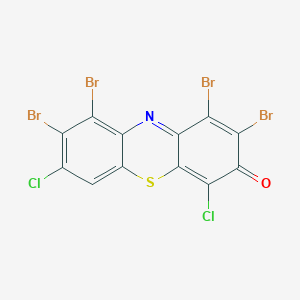
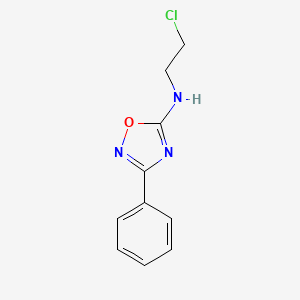
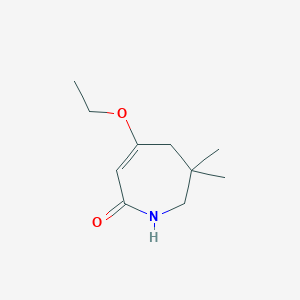
![2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14525806.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline](/img/structure/B14525814.png)
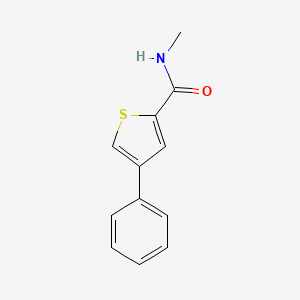
![2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione](/img/structure/B14525829.png)
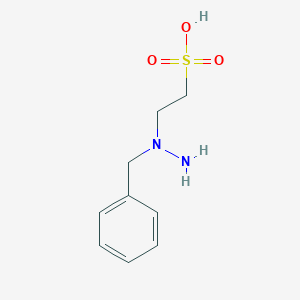
![2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B14525842.png)
![7-Oxabicyclo[4.1.0]hept-3-en-2-ol](/img/structure/B14525845.png)
